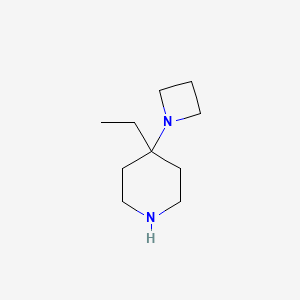

4-(Azetidin-1-yl)-4-ethylpiperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

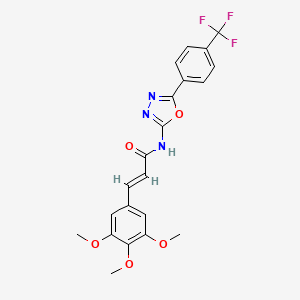

“4-(Azetidin-1-yl)-4-ethylpiperidine” is a chemical compound that belongs to the class of azetidinones. Azetidinones are known for their wide range of biological activities, including antiviral, antimicrobial, and antitumor properties .

Synthesis Analysis

Azetidinones can be synthesized through various methods. One such method involves a multistep synthesis process, where a sequence of novel 2-(4-benzoyl-2-methyl-phenoxy)-N-(3-chloro-2-oxo-4-phenyl-azetidin-1-yl)-acetamide analogues were synthesized . Another method involves the use of molecular iodine under microwave irradiation for the synthesis of 3-pyrrole-substituted 2-azetidinones .

Molecular Structure Analysis

The molecular structure of azetidinones can vary based on the substituents at the N-1 and C-4 positions . The molecular weight and other properties can also vary depending on these substituents .

Chemical Reactions Analysis

Azetidinones can undergo various chemical reactions. For instance, 4-(Azetidin-1-ylsulfonyl)phenylboronic acid derivatives have been utilized in chemical synthesis, particularly in the construction of bicyclic beta-lactam carboxylic esters.

Physical And Chemical Properties Analysis

The physical and chemical properties of azetidinones can vary based on their specific structure. For instance, the physical and chemical properties of 4-(Azetidin-1-ylsulfonyl)phenylboronic acid include a molecular weight of 241.07 g/mol.

Wissenschaftliche Forschungsanwendungen

Synthesis of Biologically Important Compounds

Azetidine derivatives, including structures similar to 4-(Azetidin-1-yl)-4-ethylpiperidine, serve as versatile intermediates for synthesizing various biologically significant molecules. Azetidin-2-ones, a closely related class, are recognized for their utility in creating aromatic beta-amino acids, peptides, polyamines, amino sugars, and more, leveraging the strain energy of the beta-lactam ring for innovative chemical transformations. This has led to the development of 'beta-lactam synthon methods' for synthesizing organic compounds without the beta-lactam ring structure, offering access to a wide array of synthetic targets with potential biological activities (Deshmukh et al., 2004).

Facile Synthesis of Enantiopure 4-Aminopiperidin-2-ones

Employing enantiopure 4-formylazetidin-2-ones as building blocks, researchers have developed a method for synthesizing 4-aminopiperidin-2-ones. This process, which involves ring expansion via methanolysis followed by reductive cyclization, exemplifies the synthetic utility of azetidine derivatives in creating compounds that could have biological significance (Krishnaswamy et al., 2003).

Gold-Catalyzed Synthesis of Azetidin-3-ones

Innovative gold-catalyzed methods have been developed for the synthesis of azetidin-3-ones, demonstrating the potential of azetidine derivatives in creating functionalized azetidines. While azetidin-2-ones are well-known for their antibiotic properties, azetidin-3-ones open up new avenues for creating compounds with diverse biological activities, despite their relative scarcity in nature (Ye et al., 2011).

Antimicrobial Applications

Azetidin-2-ones derived from 5-ethyl pyridine-2-ethanol have been synthesized and evaluated for their antimicrobial properties. These compounds have shown effectiveness against various bacterial and fungal species, highlighting the therapeutic potential of azetidine derivatives in addressing antibiotic resistance (Patel et al., 2014).

Novel Syntheses and Biological Evaluation

The diverse applications of azetidine derivatives extend to the synthesis of novel compounds with potential antibacterial activity. For example, the development of 4-alkyliden-azetidin-2-ones showcases the potential of these derivatives in generating new antimicrobial agents capable of combating multidrug-resistant pathogens, underscoring the significance of azetidine chemistry in drug discovery and development (Broccolo et al., 2006).

Wirkmechanismus

Target of Action

Azetidinones, a class of compounds to which this molecule belongs, are known for their diverse pharmacological activities . They are reported as potent mechanism-based inhibitors of several enzymes like human tryptase, chymase, thrombin, leukocyte elastase, human cytomegalovirus protease, and serine protease enzyme .

Mode of Action

For instance, they can inhibit enzyme activity, interact with cellular receptors, or interfere with cellular processes .

Biochemical Pathways

Azetidinones are known to influence a variety of biochemical pathways due to their broad range of biological activities . They can affect pathways related to inflammation, infection, and other disease processes.

Result of Action

Based on the known activities of azetidinones, it can be inferred that this compound may have potential antimicrobial, anti-inflammatory, and other pharmacological effects .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(azetidin-1-yl)-4-ethylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-2-10(12-8-3-9-12)4-6-11-7-5-10/h11H,2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYWDMRAEZRGIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCNCC1)N2CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methyl-2-(2-morpholinoethyl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2992713.png)

![5-(tert-butyl)-3-(4-chlorophenyl)-7-(2-methyl-1H-imidazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2992715.png)

![N-(4-bromophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2992717.png)

![N-(2-(benzylthio)ethyl)-3-(3,5-dimethoxybenzamido)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide](/img/structure/B2992719.png)

![(2E)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[3.2.2]nonan-4-one](/img/structure/B2992720.png)

![1-Bromo-3-[1-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B2992728.png)

![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2992734.png)